![molecular formula C19H15N3O3 B2632619 6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one CAS No. 847758-37-6](/img/structure/B2632619.png)
6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. This compound has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one serves as a precursor in various chemical syntheses. It has been used in the synthesis of 9-azolyl-3-(4-phenyl-4h-1,2,4-triazol-3-yl)-4h,8h-pyrano-[2,3-f]chromene-4,8-diones, with the reaction involving the compound and 2-azolyl-acetonitriles leading to 8-iminopyrano[2,3-f]chromen-4-ones. Subsequent acid hydrolysis of these compounds leads to pyrano-[2,3-f]chromene-4,8-diones with azaheterocyclic substituents at C-3 and C-9 (Shokol, Lozinskii, Turov, & Khilya, 2009).
Interaction with Amino Acids
The interaction of the compound with amino acids has led to the formation of unique structures. For example, the interaction with amino acids and formaldehyde produces 2-[6-alkyl-3-hetaryl-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]-oxazin-9-yl]acetic acids. This interaction demonstrates the compound's versatility in forming diverse molecular structures with potential biological significance (Gorbulenko, Tkachuk, Shokol, Semeniuchenko, Turov, & Khilya, 2007).
Biological Activities and Cytotoxicity
One of the significant scientific research applications of this compound is in assessing its cytotoxic potential. Studies have shown that novel 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles exhibit potent cytotoxicity against various human cancer cell lines. These compounds have been synthesized using a click chemistry approach and demonstrated to induce apoptosis and arrest cells in the G2/M phase of the cell cycle, indicating their potential as antitumor agents (Liu, Shen, Li, Tian, & Quan, 2017).
Antioxidant Properties
The compound has also been involved in the synthesis of derivatives with notable antioxidant properties. These derivatives, formed through various chemical reactions and modifications, have shown promise in their ability to scavenge free radicals and exhibit antioxidant activity, which is crucial in mitigating oxidative stress-related damages in biological systems (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-2-12-8-14-17(9-16(12)23)25-10-15(18(14)24)19-21-20-11-22(19)13-6-4-3-5-7-13/h3-11,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQCLIYZGUFBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NN=CN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.